molecular formula C17H19ClFN3O B2876265 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one CAS No. 2309712-43-2

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2876265
CAS No.: 2309712-43-2
M. Wt: 335.81
InChI Key: YVODCMZVQZCGFJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, an imidazole ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the chlorinated and fluorinated phenyl ring: This step involves the chlorination and fluorination of a benzene ring using reagents such as chlorine gas and fluorine gas under controlled conditions.

    Synthesis of the imidazole ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Formation of the piperidine ring: The piperidine ring is synthesized through the hydrogenation of pyridine.

    Coupling reactions: The final step involves coupling the chlorinated and fluorinated phenyl ring with the imidazole and piperidine rings using coupling reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: Palladium catalysts, copper catalysts

Major Products Formed

    Oxidation products: Ketones, carboxylic acids

    Reduction products: Alcohols

    Substitution products: Amines, thiols

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanol
  • 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propane

Uniqueness

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-21-11-20-10-16(21)12-5-7-22(8-6-12)17(23)9-13-14(18)3-2-4-15(13)19/h2-4,10-12H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODCMZVQZCGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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